Indole-3-acetamide
Overview
Description
Indole-3-acetamide Description
Indole-3-acetamide (IAM) is a chemical compound that plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone involved in growth and development . It is also a key intermediate in the synthesis of a range of indole derivatives with potential pharmacological applications .
Synthesis Analysis
IAM can be synthesized through the coupling of indole-3-acetic acid with various substituted anilines, as demonstrated in the synthesis of a series of indole-3-acetamides with antihyperglycemic and antioxidant properties . Additionally, IAM is produced by certain microorganisms, such as Pseudomonas savastanoi, which converts L-tryptophan to IAM using a specific enzyme system . In plants, IAM is synthesized from L-tryptophan via the AMI1 gene family, which encodes indole-3-acetamide hydrolase, indicating a new pathway for auxin biosynthesis .
Molecular Structure Analysis
The molecular structure of IAM and its derivatives has been extensively studied, with spectroscopic techniques such as NMR and mass spectroscopy providing detailed insights into their structures . The coordination of IAM to metal ions, such as platinum(II) and palladium(II), has been investigated, revealing a new mode of bidentate coordination involving the C(3) atom of the indolyl group and the amide oxygen atom .
Chemical Reactions Analysis
IAM serves as a versatile intermediate in various chemical reactions. It is involved in the inhibition of human nonpancreatic secretory phospholipase A2 (hnps-PLA2), with indole-3-acetamides showing potency and selectivity as inhibitors . The reactivity of IAM with metal ions has been studied, demonstrating its ability to displace solvent ligands and form stable complexes . Furthermore, IAM derivatives have been synthesized with potential anti-inflammatory activity, confirmed by in silico modeling studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of IAM and its derivatives have been characterized through various analytical methods. The antihyperglycemic and antioxidant potentials of indole-3-acetamides have been evaluated, with some compounds displaying significant inhibitory activity against the α-amylase enzyme and good antioxidant potential in DPPH and ABTS assays . Theoretical investigations have provided insights into the structure, vibrations, and reactivity properties of IAM compounds, with density functional theory calculations aiding in the understanding of their electronic properties and intermolecular interactions .
Scientific Research Applications
Plant Growth Regulation
- Field : Plant Physiology
- Application : IAM is an auxin precursor that has been reported to reduce plant growth and trigger abiotic stress responses in Arabidopsis thaliana .
- Method : The accumulation of IAM in the ami1 mutant of Arabidopsis thaliana was observed. This was done through comprehensive RNA-sequencing (RNA-seq) and reverse genetics approaches .
- Results : The response includes the induction of abscisic acid (ABA) biosynthesis through the promotion of NCED3 expression. The RNA-seq results highlighted the induction of a small number of genes, including the R2R3 MYB transcription factor genes MYB74 and MYB102 .
Microbial Growth and Development
- Field : Microbiology
- Application : IAM plays an important role in the growth, development, and even plant interaction of microorganisms .
- Method : Studies on the biosynthesis and functions of IAM in microorganisms can promote the production and utilization of IAM in agriculture .
- Results : The biosynthesis pathways that have been reported in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Synthesis of Diazafenestrane Skeleton
- Field : Organic Chemistry
- Application : IAM was used in the synthesis of [5.5.6.6]diazafenestrane skeleton .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Yeast Growth and Invasion
- Field : Microbiology
- Application : IAM promoted the growth of filamentous forms of Saccharomyces cerevisiae and promoted the invasion of the yeast .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Control of Osmotic Stress Responses
- Field : Plant Physiology
- Application : IAM has been reported to reduce plant growth and trigger abiotic stress responses in Arabidopsis thaliana. The response includes the induction of abscisic acid (ABA) biosynthesis through the promotion of NCED3 expression .
- Method : The transcriptional responses evoked by the exogenous application of IAM were investigated using comprehensive RNA-sequencing (RNA-seq) and reverse genetics approaches .
- Results : The RNA-seq results highlighted the induction of a small number of genes, including the R2R3 MYB transcription factor genes MYB74 and MYB102. These factors are known to respond to various stress cues and to ABA .
Regulation of Plant Growth and Enhancing Plant Resistance
- Field : Plant Metabolism and Chemodiversity
- Application : IAM and its derivatives can activate plant immunity and regulate plant growth .
- Method : IAM and its derivatives bind to hormone receptors in plant cells to form complexes that recognize hormone signals, which in turn trigger a series of physiological and biochemical reactions in the plant .
- Results : The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .
Microbial Signaling
- Field : Microbiology
- Application : IAM is known to be a signaling molecule in bacteria and can have a direct effect on bacterial physiology .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Yeast Growth and Invasion
- Field : Microbiology
- Application : IAM promoted the growth of filamentous forms of Saccharomyces cerevisiae and promoted the invasion of the yeast .
- Method : The specific method of application or experimental procedure is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236686 | |
Record name | Indoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indole-3-acetamide | |
CAS RN |
879-37-8 | |
Record name | Indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoleacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | indole-3-acetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoleacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-INDOLEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
Record name | Indole-3-acetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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